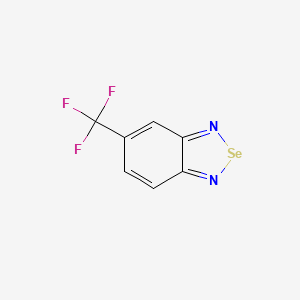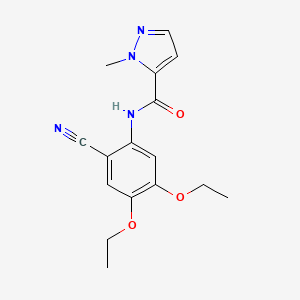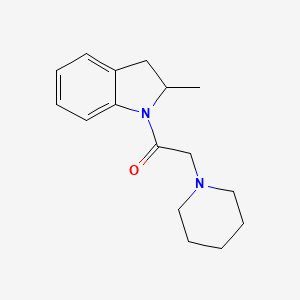![molecular formula C14H18N2OSe B11499429 5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one](/img/structure/B11499429.png)
5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a selenazolidinone ring, which is a five-membered ring containing selenium, nitrogen, and oxygen atoms. The presence of the butylphenyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one typically involves the formation of the selenazolidinone ring through a series of organic reactions. One common method includes the reaction of a butylphenylmethyl halide with a selenourea derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the selenazolidinone ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated butylphenyl derivatives.
Scientific Research Applications
5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is studied for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one involves its interaction with molecular targets in biological systems. The selenium atom in the selenazolidinone ring can participate in redox reactions, influencing cellular oxidative stress pathways. The imino group may interact with enzymes or receptors, modulating their activity. The butylphenyl group can enhance the compound’s lipophilicity, affecting its distribution within biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-tert-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one
- 5-[(4-Methylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one
- 5-[(4-Ethylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one
Uniqueness
5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and branching of the butyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different alkyl groups.
Properties
Molecular Formula |
C14H18N2OSe |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-5-[(4-butylphenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C14H18N2OSe/c1-2-3-4-10-5-7-11(8-6-10)9-12-13(17)16-14(15)18-12/h5-8,12H,2-4,9H2,1H3,(H2,15,16,17) |
InChI Key |
WMQPZCUNRIPVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11499352.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide](/img/structure/B11499357.png)

![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499366.png)
![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)

![Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-](/img/structure/B11499407.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11499413.png)

![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)
![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
